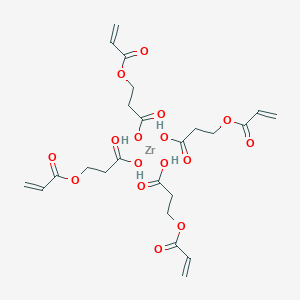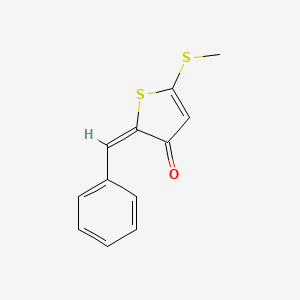
Acrilato de carboxietilo de zirconio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium carboxyethyl acrylate: is a multifunctional acrylate compound that contains zirconium. It is known for its ability to produce cured, transparent films with high refractive indices . This compound is often used in various industrial applications due to its unique properties.
Aplicaciones Científicas De Investigación
Chemistry: Zirconium carboxyethyl acrylate is used in the synthesis of high-refractive-index polymers and coatings. It is also employed as a catalyst in various organic reactions .
Biology and Medicine: While its primary applications are in materials science, zirconium carboxyethyl acrylate’s biocompatibility makes it a candidate for biomedical coatings and implants.
Industry: In the industrial sector, this compound is used in the production of optical coatings, adhesives, and sealants. Its ability to form transparent films with high refractive indices makes it valuable in the electronics and photonics industries .
Mecanismo De Acción
Target of Action
Zirconium Carboxyethyl Acrylate, also known as 3-prop-2-enoyloxypropanoic acid;zirconium, is a zirconium-containing multifunctional acrylate . Its primary target is the production of cured, transparent films with high refractive indices .
Mode of Action
The compound interacts with its targets by acting as a catalyst in the curing process . The presence of zirconium in the compound enhances the catalytic performance, making it a relatively cheap, low-toxicity, stable, green, and efficient catalyst for various important organic transformations .
Biochemical Pathways
It is known that the compound plays a crucial role in the production of high-refractive-index films, indicating its involvement in the polymerization process .
Pharmacokinetics
Given its use in the production of films, it is likely that its bioavailability is primarily determined by its physical and chemical properties, such as its concentration and the presence of other compounds in the formulation .
Result of Action
The primary result of Zirconium Carboxyethyl Acrylate’s action is the production of cured, transparent films with high refractive indices . These films are used in various applications, including photonic and optical materials .
Action Environment
The action, efficacy, and stability of Zirconium Carboxyethyl Acrylate can be influenced by various environmental factors. For instance, the concentration of the compound in the formulation can affect the quality of the resulting film . Additionally, the presence of other compounds in the formulation, such as inhibitors, can also impact the compound’s action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zirconium carboxyethyl acrylate can be synthesized through the reaction of zirconium compounds with carboxyethyl acrylate. The reaction typically involves the use of zirconium (IV) propoxide or zirconium (IV) ethoxide as starting materials . The reaction conditions often include the use of solvents such as n-propanol and the presence of inhibitors like methyl hydroquinone to prevent premature polymerization .
Industrial Production Methods: In industrial settings, zirconium carboxyethyl acrylate is produced by reacting zirconium compounds with carboxyethyl acrylate in large-scale reactors. The process involves careful control of temperature and pressure to ensure the desired product quality. The resulting product is often formulated as a 60% solution in n-propanol for ease of handling and application .
Análisis De Reacciones Químicas
Types of Reactions: Zirconium carboxyethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form high-refractive-index films.
Substitution Reactions: The acrylate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under controlled temperature conditions.
Substitution Reactions: Nucleophiles like amines or alcohols can react with the acrylate groups under mild conditions.
Major Products Formed:
Polymerization: The major product is a cured, transparent film with high refractive index.
Substitution Reactions: The products depend on the nucleophile used, resulting in various substituted acrylates.
Comparación Con Compuestos Similares
Zirconium acrylate: Similar in structure but lacks the carboxyethyl group, resulting in different reactivity and properties.
Hafnium carboxyethyl acrylate: Similar to zirconium carboxyethyl acrylate but contains hafnium instead of zirconium, leading to variations in properties and applications.
Zinc acrylate: Contains zinc instead of zirconium, used in different applications due to its distinct chemical properties.
Uniqueness: Zirconium carboxyethyl acrylate is unique due to its ability to form high-refractive-index films and its multifunctional nature. The presence of zirconium enhances its stability and reactivity, making it suitable for a wide range of applications in materials science and industry .
Propiedades
Número CAS |
123633-53-4 |
|---|---|
Fórmula molecular |
C24H32O16Zr |
Peso molecular |
667.7 g/mol |
Nombre IUPAC |
3-prop-2-enoyloxypropanoic acid;zirconium |
InChI |
InChI=1S/4C6H8O4.Zr/c4*1-2-6(9)10-4-3-5(7)8;/h4*2H,1,3-4H2,(H,7,8); |
Clave InChI |
VXCWFNCPUBWGJG-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.[Zr] |
SMILES canónico |
C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.[Zr] |
Origen del producto |
United States |
Q1: What is the role of Zirconium carboxyethyl acrylate in pressure-sensitive adhesives (PSAs)?
A1: Zirconium carboxyethyl acrylate (ZrCEA) acts as a crosslinking agent in acrylic PSAs. [] When combined with a curing agent like methyl aziridine derivatives (MAZ), ZrCEA forms crosslinks within the acrylic polymer network. This crosslinking significantly impacts the adhesive's properties, influencing its viscoelasticity, adhesion strength (tack, peel strength, shear adhesion), and holding power. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3-Difluoro-8-azabicyclo[3.2.1]octane](/img/structure/B1141603.png)
![4-Ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1141607.png)






